Macro-lattami
Macrolactams are a class of cyclic peptides characterized by a macrocyclic lactam ring, which typically contains more than five and up to twelve or even more carbon atoms. These compounds exhibit a wide range of biological activities due to their unique structure, making them valuable in various applications within the pharmaceutical and agricultural industries.
Structurally, macrolactams are derived from natural products such as antibiotics, antifungals, and immunosuppressants. The macrocyclic lactam ring can be single or multiple, depending on the number of lactam units. Common derivatives include azalactams (one additional amide bond) and lactones (a hydroxyl group replacing one carbon atom in the lactam).
Biologically, macrolactams possess potent antimicrobial properties against gram-positive bacteria due to their ability to interfere with bacterial protein synthesis. In agriculture, they are used as fungicides to control fungal infections. Research is also ongoing into their potential use in cancer therapy and other therapeutic areas where their specific binding sites can be exploited.
Macrolactam derivatives are often synthesized through chemical modifications of natural products or by combinatorial chemistry techniques, allowing for the development of new compounds with enhanced efficacy and reduced side effects.

Struttura | Nome chimico | CAS | MF |
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N/A | 915302-74-8 | C36H43N5O5 |
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Perthamide B | 158204-53-6 | C44H65BrN10O14 |
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7-hydroxy-7',8'-dihydropleurostyline | 145199-55-9 | C25H31N3O3 |
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Protorifamycin I-lactone | 75352-16-8 | C35H41NO10 |
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(2E,4E,6E)-cyclo-[(NMe-L-Ala)-(NMe-L-Val)-(Nalpha-octa-2,4,6-trienoyl-L-Lys)] | 1232889-36-9 | C24H38N4O4 |
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19-[(1'S,4'R)-4'-hydroxy-1'-methoxy-2'-oxopentyl]-4,5-dihydrogeldanamycin | 1432746-50-3 | C35H52N2O12 |
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cytochalasin U | 144279-59-4 | C31H37NO7 |
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microcyclamide GL546A | 1226495-89-1 | C23H26N6O6S2 |
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KOSN1559 | 835920-09-7 | C27H40N2O7 |
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3-(Methylthio)rifamycin S | 56908-31-7 | C38H47NO12S |
Letteratura correlata
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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